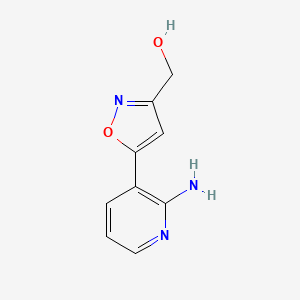
(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol
Cat. No. B8245560
M. Wt: 191.19 g/mol
InChI Key: KWLAZEIDKTZKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08513287B2
Procedure details


To a mixture of [5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate (0.39 g) and water (2 mL) was added 5N aqueous sodium hydroxide (0.5 mL) at room temperature and the precipitated solid was filtered to obtain the title compound (0.18 g) as a white solid.
Name
[5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate
Quantity
0.39 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[NH2:7][C:8]1[C:13]([C:14]2[O:18][N:17]=[C:16]([CH2:19][OH:20])[CH:15]=2)=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-].[Na+]>O>[NH2:7][C:8]1[C:13]([C:14]2[O:18][N:17]=[C:16]([CH2:19][OH:20])[CH:15]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
[5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.NC1=NC=CC=C1C1=CC(=NO1)CO
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid was filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=CC=C1C1=CC(=NO1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
